

Application Notes and Protocols: Nybomycin DNA Cleavage Assay

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Compound of Interest

Compound Name: Nybomycin

Cat. No.: B1677057

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Introduction

Nybomycin is a naturally occurring antibiotic with a unique mechanism of action, particularly noted for its activity against fluoroquinolone-resistant bacteria.[1][2] It functions by targeting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential enzymes for managing DNA topology during replication and transcription.[2][3] Unlike fluoroquinolones, which stabilize the double-stranded DNA cleavage complex, **nybomycin's** interaction with DNA gyrase can lead to the production of nicked, open-circular DNA, indicating single-stranded breaks.[1] This document provides a detailed protocol for an in vitro DNA cleavage assay to characterize the activity of **nybomycin** on DNA gyrase.

Mechanism of Action: Nybomycin and DNA Gyrase

Nybomycin exhibits inhibitory activity against both fluoroquinolone-sensitive and fluoroquinolone-resistant DNA gyrase.[1][4] The enzyme DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA. In a cleavage assay, gyrase binds to supercoiled plasmid DNA and, in the absence of ATP, can relax the DNA. Inhibitors can stabilize the cleavage complex, resulting in different forms of cleaved DNA. While fluoroquinolones typically lead to linear DNA (double-strand breaks), **nybomycin** has been shown to induce the formation of nicked or open-circular DNA (single-strand breaks) at lower concentrations, with linearization occurring at higher concentrations.[1][5]

Experimental Protocol: DNA Gyrase-Mediated Cleavage Assay

This protocol is adapted from the methodology described by Fisher and Pan, with modifications for assessing **nybomycin**'s activity.[\[1\]](#)[\[3\]](#)

Materials:

- **Nybomycin**
- Purified DNA gyrase subunits (GyrA and GyrB) from *Escherichia coli* (wild-type and/or mutant)
- Supercoiled plasmid DNA (e.g., pHOT-1 or pBR322)[\[1\]](#)[\[3\]](#)
- 5X *E. coli* gyrase DNA cleavage buffer
- Enzyme dilution buffer (e.g., 50 mM HEPES-KOH, pH 7.5)[\[1\]](#)
- Sodium Dodecyl Sulfate (SDS) solution
- Proteinase K
- 6X DNA loading dye
- Agarose
- Tris-acetate-EDTA (TAE) buffer
- Ethidium bromide or other DNA stain
- Nuclease-free water
- EcoRI restriction enzyme (for linear DNA marker)[\[3\]](#)

Procedure:

- Reaction Setup:

- On ice, prepare reaction tubes for each condition: DNA control (no enzyme), enzyme control (no drug), and varying concentrations of **nybomycin**.[\[3\]](#)
- Prepare a master mix containing 5X gyrase DNA cleavage buffer, supercoiled plasmid DNA (final concentration ~20 ng/μL), and nuclease-free water.[\[1\]](#)[\[3\]](#)
- Aliquot the master mix into the reaction tubes.
- Enzyme Preparation:
 - Prepare a 10X enzyme mix by combining the required amounts of GyrA (final concentration ~36 ng/μL) and GyrB (final concentration ~137 ng/μL) subunits in enzyme dilution buffer.[\[1\]](#)
- Reaction Initiation:
 - Add the desired concentration of **nybomycin** or vehicle control to the respective tubes.
 - Initiate the reaction by adding the 10X enzyme mix to all tubes except the DNA control.
 - Incubate the reactions at 37°C. The optimal reaction time should be determined empirically to allow the cleavage-ligation equilibrium to be reached.[\[3\]](#)
- Reaction Termination:
 - Stop the reactions by adding SDS and proteinase K to each tube. This removes the enzyme from the DNA.[\[5\]](#)
 - Incubate as required for complete protein digestion.
- Analysis by Agarose Gel Electrophoresis:
 - Add 6X DNA loading dye to each reaction.
 - Load the samples onto an agarose gel (e.g., 1%).
 - Include a DNA ladder and a linearized plasmid control (generated by digesting the supercoiled plasmid with EcoRI).[\[3\]](#)

- Run the gel in TAE buffer until adequate separation of DNA topoisomers (supercoiled, relaxed, nicked/open-circular, and linear) is achieved.
- Stain the gel with ethidium bromide and visualize under UV light.
- Data Quantification:
 - Quantify the intensity of the bands corresponding to each DNA form using densitometry software such as ImageJ.[\[1\]](#)
 - Calculate the percentage of each DNA form relative to the total DNA in the lane.

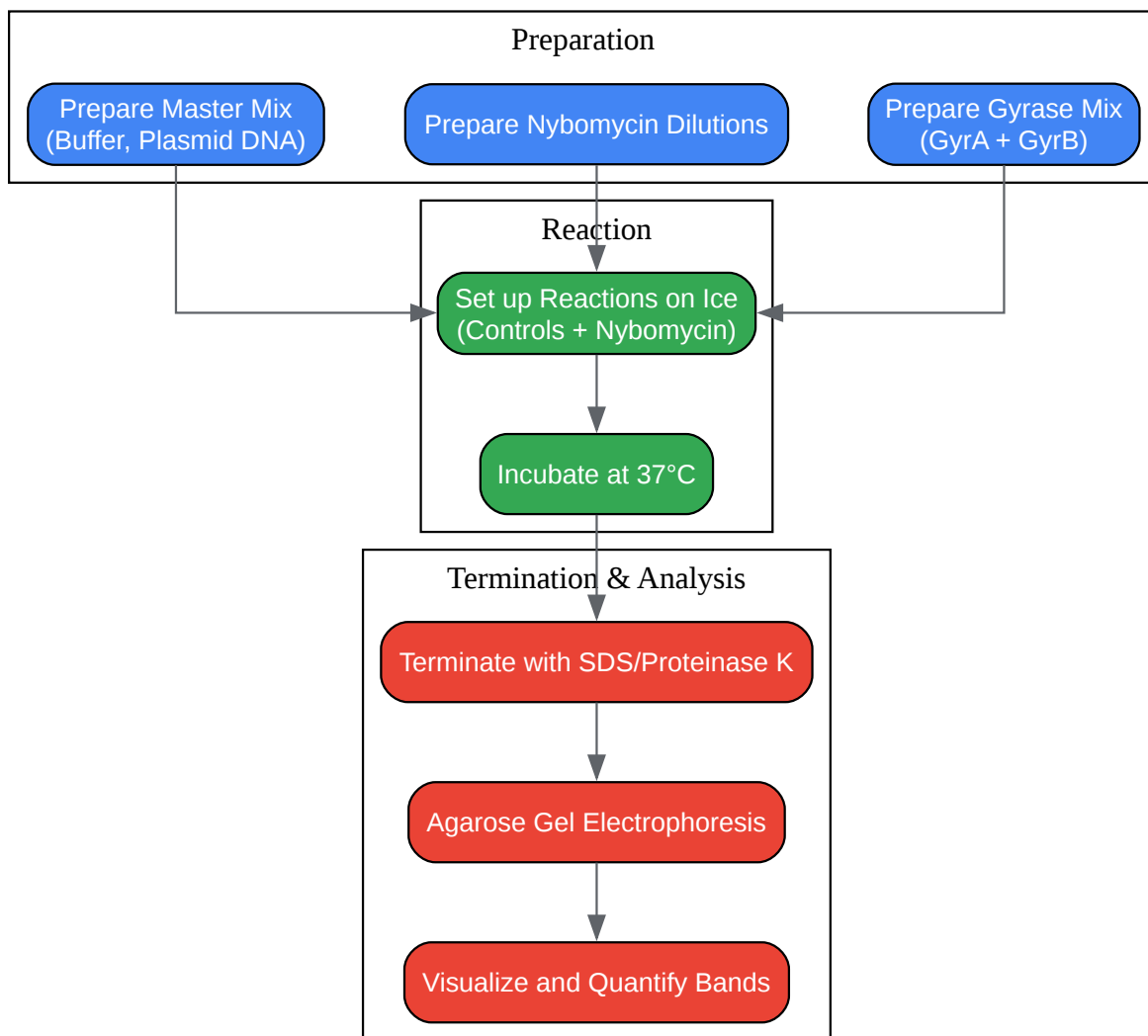
Data Presentation

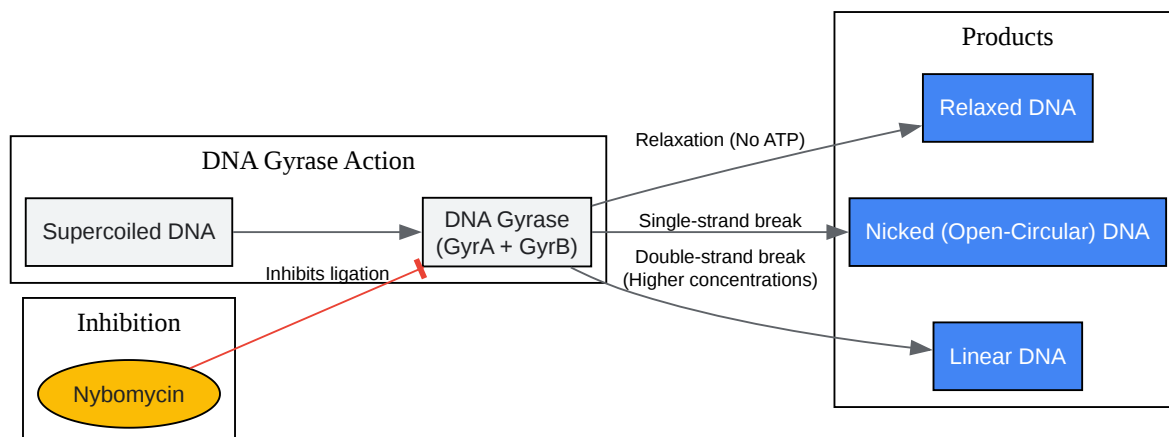
The following table summarizes the inhibitory concentrations of **nybomycin** against wild-type and a fluoroquinolone-resistant (S83L) mutant of E. coli DNA gyrase in a DNA cleavage assay.

| Enzyme | Compound | IC50 (μM) |
|------------------------|-----------|----------------------|
| Wild-Type DNA Gyrase | Nybomycin | ~2 |
| S83L Mutant DNA Gyrase | Nybomycin | Lower than Wild-Type |

Table 1: Inhibitory concentrations of **nybomycin**. The IC50 for the wild-type enzyme was determined as the concentration at which the supercoiled DNA fraction equals 50%. For the S83L mutant, it's the concentration where the relaxed DNA fraction subtracted from the supercoiled DNA fraction equals 50%.[\[1\]](#)

Visualizations





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